1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride
Description
1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride is a piperidine derivative featuring a cyclohexene-substituted methyl group at the 1-position of the piperidine ring and an amine group at the 4-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research . Piperidine derivatives are widely studied for their conformational flexibility and ability to interact with biological targets, such as receptors and enzymes. The cyclohexene moiety introduces unsaturation, which may influence electronic properties and molecular rigidity compared to saturated cycloalkyl analogs .
Properties
IUPAC Name |
1-(cyclohexen-1-ylmethyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2.2ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;;/h4,12H,1-3,5-10,13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZOAQWPIBZPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CN2CCC(CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089258-24-0 | |
| Record name | 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride involves the reaction of cyclohex-1-en-1-ylmethyl chloride with piperidin-4-amine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then subjected to rigorous quality control measures, including purity analysis and stability testing .
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, alkoxides, and thiolates
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The compound is compared to structurally related piperidine derivatives to highlight key differences in substituents, physicochemical properties, and biological activity.
Key Findings from Comparative Studies
Cyclohexene vs. Saturated Cycloalkyl Groups :
- The cyclohexene ring in the target compound provides partial unsaturation, enhancing π-orbital interactions and molecular rigidity compared to saturated analogs like cyclopentyl or cyclobutyl derivatives. This may improve binding to hydrophobic pockets in biological targets .
- Cyclohexene’s planar structure allows for better stacking interactions in enzyme active sites compared to bulky, saturated rings .
Dihydrochloride Salt :
- The dihydrochloride component increases aqueous solubility, facilitating in vitro and in vivo studies. Neutral analogs (e.g., 1-(But-3-yn-1-yl)piperidin-4-amine) lack this advantage, limiting their utility in biological assays .
Substituent Position and Bioactivity :
- Piperidine derivatives with substituents at the 1-position (e.g., cyclopentylmethyl, pyrazolylmethyl) exhibit varied pharmacological profiles. For example, pyrazole-containing analogs show higher selectivity for serotonin receptors, while cyclohexenyl derivatives may target dopamine pathways .
Alkyl Chain Length and Flexibility :
- Linear alkyl chains (e.g., propyl, butyl) reduce steric hindrance but increase metabolic susceptibility. Branched or cyclic substituents (e.g., cyclohexenyl) enhance metabolic stability and target engagement .
Biological Activity
1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Chemical Formula : C₁₂H₂₄Cl₂N₂
- Molecular Weight : 267.24 g/mol
- IUPAC Name : 1-(cyclohexen-1-ylmethyl)piperidin-4-amine; dihydrochloride
- PubChem CID : 126809544
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| Hazard Statements | H302-H315-H319-H335 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been noted for its potential as a selective inverse agonist at the cannabinoid receptor type 1 (CB1), which is implicated in several physiological processes including appetite regulation and pain perception .
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effective inhibition against various bacterial strains, suggesting that this compound may also possess similar antibacterial effects .
Case Study 1: CB1 Receptor Interaction
In a study focusing on cannabinoid receptors, compounds structurally related to 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine were evaluated for their binding affinity to CB1 receptors. The results indicated that these compounds could effectively inhibit the receptor's activity, providing insights into their potential use in treating obesity and related metabolic disorders .
Case Study 2: Antimicrobial Efficacy
Another research effort explored the antimicrobial efficacy of piperidine derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, demonstrating the potential of these compounds in developing new antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
